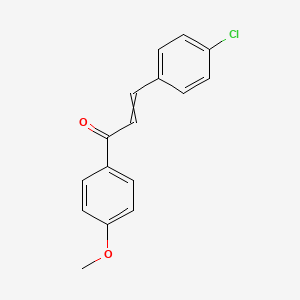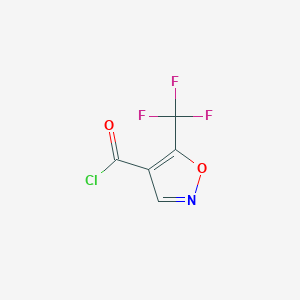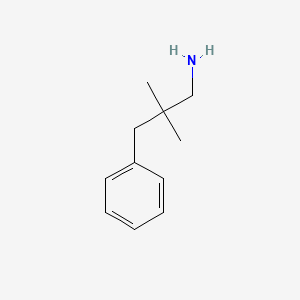
ethyl 2-bromononanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ethyl 2-bromononanoate is an organic compound with the chemical formula C11H21BrO2. It is a brominated ester, specifically an ester of nonanoic acid. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
ethyl 2-bromononanoate can be synthesized through several methods. One common synthetic route involves the esterification of nonanoic acid with ethanol in the presence of a brominating agent such as phosphorus tribromide (PBr3). The reaction typically occurs under reflux conditions, and the product is purified through distillation .
Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis .
Analyse Des Réactions Chimiques
ethyl 2-bromononanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in ethyl 2-bromononan-1-oate can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Applications De Recherche Scientifique
ethyl 2-bromononanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Industry: It is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of ethyl 2-bromononan-1-oate involves its reactivity with nucleophiles and enzymes. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the formation of new carbon-nucleophile bonds. In enzymatic reactions, esterases and lipases hydrolyze the ester bond, releasing nonanoic acid and ethanol .
Comparaison Avec Des Composés Similaires
ethyl 2-bromononanoate can be compared with other brominated esters and nonanoic acid derivatives:
Ethyl 2-bromohexanoate: Similar in structure but with a shorter carbon chain, leading to different physical properties and reactivity.
Ethyl 2-bromodecanoate: Similar in structure but with a longer carbon chain, affecting its solubility and boiling point.
Nonanoic acid ethyl ester: Lacks the bromine atom, resulting in different reactivity and applications.
This compound is unique due to its specific combination of a bromine atom and a nonanoic acid ester, providing distinct reactivity and applications in various fields .
Propriétés
Numéro CAS |
7425-60-7 |
|---|---|
Formule moléculaire |
C11H21BrO2 |
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
ethyl 2-bromononanoate |
InChI |
InChI=1S/C11H21BrO2/c1-3-5-6-7-8-9-10(12)11(13)14-4-2/h10H,3-9H2,1-2H3 |
Clé InChI |
QARKIRQNOLQDFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(C(=O)OCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1h-Benzo[d]imidazole-2-acetic acid,1-phenyl-,ethyl ester](/img/structure/B8784971.png)

![5-Bromo-[1,3]dioxolo[4,5-b]pyridine](/img/structure/B8784985.png)




![6-Bromo-2',3',5',6'-tetrahydrospiro[chroman-2,4'-pyran]-4-one](/img/structure/B8785026.png)





![Methyl 2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B8785081.png)
